molecular formula C33H27N3O7S B11655988 ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11655988
M. Wt: 609.6 g/mol
InChI Key: XTHLMOLMRAVZDO-MUXKCCDJSA-N
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Description

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and thiazolopyrimidine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism by which ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives and benzodioxole-containing molecules. These compounds may share some structural features and reactivity patterns but differ in their specific functional groups and applications.

Uniqueness

ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C33H27N3O7S

Molecular Weight

609.6 g/mol

IUPAC Name

ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C33H27N3O7S/c1-4-40-32(38)29-19(2)35-33-36(30(29)21-10-12-25-27(15-21)43-18-42-25)31(37)28(44-33)14-20-9-11-24(26(13-20)39-3)41-17-23-8-6-5-7-22(23)16-34/h5-15,30H,4,17-18H2,1-3H3/b28-14-

InChI Key

XTHLMOLMRAVZDO-MUXKCCDJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)S2)C

Origin of Product

United States

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